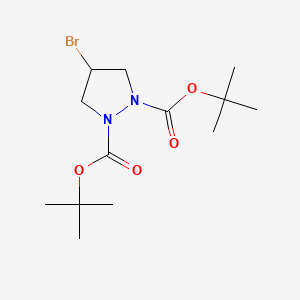
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate is an organic compound with the chemical formula C13H23BrN2O4 and a molecular weight of 351.24 g/mol . It is a white to pale yellow solid that is odorless and slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The preparation of di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate involves several organic synthesis techniques. Typically, the synthesis starts with the reaction of pyrazolidine-1,2-dicarboxylic acid with bromine to introduce the bromine atom at the 4-position . The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through different pathways .
Comparaison Avec Des Composés Similaires
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
Di-tert-butyl 4-chloropyrazolidine-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
Di-tert-butyl 4-fluoropyrazolidine-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
Di-tert-butyl 4-iodopyrazolidine-1,2-dicarboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs due to the presence of the bromine atom .
Propriétés
IUPAC Name |
ditert-butyl 4-bromopyrazolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrN2O4/c1-12(2,3)19-10(17)15-7-9(14)8-16(15)11(18)20-13(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVJRPVUHDIOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclopentylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2787365.png)




![4-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)-2-methoxyphenyl methyl ether](/img/structure/B2787372.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]pyrimidine-5-carboxylic acid](/img/structure/B2787376.png)

![4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2787379.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride](/img/structure/B2787381.png)
